4-Cyclobutylbenzene-1-sulfonamide
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Overview
Description
4-Cyclobutylbenzene-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a benzene ring with a cyclobutyl substituent. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylbenzene-1-sulfonamide typically involves the reaction of cyclobutylbenzene with sulfonyl chloride in the presence of a base. The general reaction can be represented as follows: [ \text{Cyclobutylbenzene} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} ] Common bases used in this reaction include pyridine or triethylamine, which facilitate the nucleophilic attack of the amine on the sulfonyl chloride .
Industrial Production Methods: In industrial settings, the production of sulfonamides often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the final product while minimizing waste generation .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens for halogenation are employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-Cyclobutylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclobutylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication .
Comparison with Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but lacks the cyclobutyl group.
Sulfamethoxazole: Another sulfonamide used as an antibacterial agent, differing in its substituent groups.
Uniqueness: 4-Cyclobutylbenzene-1-sulfonamide is unique due to its cyclobutyl substituent, which imparts distinct chemical properties and potential biological activities compared to other sulfonamides .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-cyclobutylbenzenesulfonamide |
InChI |
InChI=1S/C10H13NO2S/c11-14(12,13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2,(H2,11,12,13) |
InChI Key |
YIZRQKWUUMRZPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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